Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate

CAS No.: 1704068-79-0

Cat. No.: VC2745090

Molecular Formula: C15H19BrFNO2

Molecular Weight: 344.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704068-79-0 |

|---|---|

| Molecular Formula | C15H19BrFNO2 |

| Molecular Weight | 344.22 g/mol |

| IUPAC Name | tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate |

| Standard InChI | InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 |

| Standard InChI Key | YXESWQAGSHKDCS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 |

Introduction

Chemical Identity and Structure

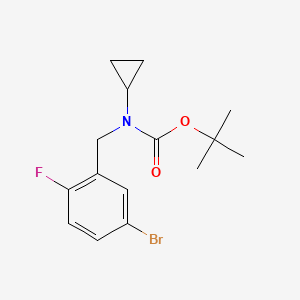

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a complex organic compound characterized by its unique molecular structure. It belongs to the carbamate family, a class of compounds containing the functional group R-O-C(=O)-N, which serves as a critical structural element in various biological and pharmaceutical applications. The compound's structure incorporates several distinctive groups: a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group, all attached to a benzyl structure, creating a molecule with specific chemical properties and potential biological activities. The strategic positioning of these functional groups contributes to the compound's reactivity profile and potential applications in organic synthesis and medicinal chemistry.

The compound has a molecular formula of C15H19BrFNO2, indicating its composition of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. Its molecular weight is 344.22 g/mol, placing it in the mid-range molecular weight category for organic compounds used in pharmaceutical research. The IUPAC name for this compound is tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate, which precisely describes its structural arrangement according to international chemical nomenclature standards.

Structural Identifiers

Chemical identification systems provide standardized ways to represent and identify this compound across different databases and research contexts. The compound's Standard InChI (International Chemical Identifier) is InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3, which encodes its complete structural information in a text string format. The corresponding Standard InChIKey is YXESWQAGSHKDCS-UHFFFAOYSA-N, providing a fixed-length identifier that is useful for database searches and information retrieval.

The compound can also be represented using SMILES (Simplified Molecular Input Line Entry System) notation: CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2. This linear notation efficiently describes the compound's chemical structure in a manner that is both human-readable and machine-processable. These standardized identifiers facilitate communication and information exchange about the compound in scientific literature and chemical databases.

Physical and Chemical Properties

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate possesses distinct physical and chemical properties that influence its behavior in various chemical environments and reactions. The physical state of this compound at standard temperature and pressure appears to be solid, which is consistent with many organic compounds of similar molecular weight and functional group composition. The compound's solubility characteristics are likely influenced by its diverse functional groups, with the presence of both polar and non-polar moieties affecting its interaction with different solvents. The tert-butyl group and aromatic ring contribute to its lipophilicity, while the carbamate group provides potential hydrogen bonding sites.

The chemical reactivity of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is significantly influenced by its functional groups. The carbamate group (R-O-C(=O)-N) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding amine, carbon dioxide, and tert-butyl alcohol. The bromine at the 5-position of the benzene ring serves as a potential site for substitution reactions, particularly metal-catalyzed coupling reactions like Suzuki, Stille, or Negishi couplings. The fluorine atom at the 2-position of the benzene ring enhances the compound's metabolic stability in biological systems while also affecting the electronic properties of the aromatic ring.

The cyclopropyl group attached to the nitrogen of the carbamate moiety adds structural rigidity and contributes to the compound's three-dimensional conformation. This group often serves as a bioisostere in medicinal chemistry, potentially conferring specific biological activities to the molecule. The presence of multiple functional groups in tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate creates a compound with rich chemical diversity, suitable for further synthetic modifications and investigations into structure-activity relationships.

Chemical Data Table

The following table presents comprehensive data on tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate, compiling key chemical identifiers and properties that are essential for researchers working with this compound:

| Property | Value |

|---|---|

| CAS Number | 1704068-79-0 |

| Product Name | Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate |

| Molecular Formula | C15H19BrFNO2 |

| Molecular Weight | 344.22 g/mol |

| IUPAC Name | tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate |

| Standard InChI | InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 |

| Standard InChIKey | YXESWQAGSHKDCS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 |

| PubChem Compound ID | 91800339 |

This data table provides researchers with essential information for compound identification, database searching, and structural analysis. The molecular identifiers such as InChI, InChIKey, and SMILES are particularly valuable for computational chemistry and cheminformatics applications, enabling precise structural representation in chemical databases and computational models.

Future Research Directions

The exploration of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate and structurally related compounds represents a promising area for future research in organic chemistry and medicinal chemistry. Several potential research directions could yield valuable insights and applications for this compound. Structure-activity relationship studies would be particularly informative, systematically modifying different portions of the molecule to understand how structural changes affect biological activity and physicochemical properties. Such studies could lead to the development of more potent or selective derivatives with enhanced drug-like properties.

Synthetic methodology research focused on developing more efficient, selective, and environmentally friendly methods for preparing this compound and its analogs would contribute to green chemistry initiatives in pharmaceutical research. This might include investigating catalytic methods, flow chemistry approaches, or alternative reaction media to improve yield, reduce waste, or enable more precise control over reaction selectivity. Additionally, exploring the compound's reactivity under various conditions could uncover novel transformations that utilize the functional groups present in the molecule, potentially leading to new synthetic pathways for complex organic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume